Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate

Medicinal Chemistry Process Chemistry Calcium Channel Blockers

Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate (CAS 37466-85-6), also known as ethyl 2,1,3-benzoxadiazole-4-carboxylate, is a heterocyclic building block from the benzofurazan class with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol. Characterized by its fused benzene-oxadiazole ring system, this compound serves as a versatile small-molecule scaffold for pharmaceutical research and chemical synthesis.

Molecular Formula C9H8N2O3
Molecular Weight 192.174
CAS No. 37466-85-6
Cat. No. B2641697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl benzo[c][1,2,5]oxadiazole-4-carboxylate
CAS37466-85-6
Molecular FormulaC9H8N2O3
Molecular Weight192.174
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC2=NON=C21
InChIInChI=1S/C9H8N2O3/c1-2-13-9(12)6-4-3-5-7-8(6)11-14-10-7/h3-5H,2H2,1H3
InChIKeyJZLGXHQPSUKWEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate (CAS 37466-85-6) Procurement Guide for Research and Industrial Sourcing


Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate (CAS 37466-85-6), also known as ethyl 2,1,3-benzoxadiazole-4-carboxylate, is a heterocyclic building block from the benzofurazan class with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol [1]. Characterized by its fused benzene-oxadiazole ring system, this compound serves as a versatile small-molecule scaffold for pharmaceutical research and chemical synthesis [1]. Its computed physicochemical properties include a LogP of 1.4 and a topological polar surface area (TPSA) of 65.2 Ų, suggesting favorable drug-like permeability characteristics [1].

Why Generic Substitution of Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate Fails: The Criticality of Regiospecificity


The substitution position of the carboxylate ester on the benzoxadiazole core is not interchangeable between the 4- and 5-regioisomers. The 4-carboxylate ethyl ester serves as an essential precursor to 2,1,3-benzoxadiazole-4-carboxaldehyde, a critical intermediate in the synthesis of the marketed calcium channel blocker Isradipine, a role that the 5-carboxylate regioisomer (CAS 36389-07-8) cannot fulfill due to its divergent chemical derivatization pathway [1]. Furthermore, the two regioisomers exhibit distinct physical properties, such as a melting point difference of 6–12°C, which directly impacts storage and handling protocols . Substituting one regioisomer for the other will compromise synthetic route integrity and may lead to physical formulation failures in laboratory workflows.

Quantitative Evidence Guide for Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate Differentiation


Regioisomer-Dependent Synthetic Utility as an Isradipine Precursor

Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate is uniquely positioned for conversion into 2,1,3-benzoxadiazole-4-carboxaldehyde, the key raw material for Isradipine synthesis as described in patent WO2005023787A1 [1]. The 5-carboxylate regioisomer (CAS 36389-07-8) cannot access this synthetic pathway due to the necessity of the 4-substitution pattern for the subsequent Hantzsch-type dihydropyridine cyclization [1].

Medicinal Chemistry Process Chemistry Calcium Channel Blockers

Physical Property Differentiation: Melting Point Disparity Versus the 5-Carboxylate Regioisomer

The target compound exhibits a melting point range of 34–38°C, as reported by supplier data . In contrast, the 5-carboxylate regioisomer (CAS 36389-07-8) displays a melting point of 44–46°C according to Apollo Scientific data . This differential of approximately 6–12°C indicates distinct solid-state packing and thermal behavior.

Pre-formulation Solid-state Chemistry Analytical Chemistry

Physicochemical Property Parity Between Regioisomers with Divergent Synthetic Entry Points

Both the 4-carboxylate (CAS 37466-85-6) and 5-carboxylate (CAS 36389-07-8) ethyl esters share identical computed physicochemical properties: LogP = 1.4 and TPSA = 65.2 Ų [1][2]. This parity means that the 4-isomer provides an alternative synthetic entry point for SAR exploration without altering predicted passive permeability or solubility.

Medicinal Chemistry ADME Prediction Scaffold Hopping

Benzofurazan Core as a Privileged Nitro Group Bioisostere in Drug Design

The 2,1,3-benzoxadiazole (benzofurazan) scaffold is a recognized bioisostere of the nitro group, providing strong electron-withdrawing effects without introducing formal charges . The benzoxadiazole ring system has been computationally and experimentally demonstrated to offer comparable electron-withdrawing capacity to a nitro group while exhibiting superior stability and drug-like properties [1].

Bioisosterism Drug Design Pharmacophore Optimization

Building Block Utility in Potent PD-L1 Inhibitor Lead Optimization Programs

The benzo[c][1,2,5]oxadiazole scaffold has yielded compound L7, a PD-L1 inhibitor with an IC50 of 1.8 nM in an HTRF assay—20-fold more potent than the lead BMS-1016 [1]. In surface plasmon resonance, L7 bound human PD-L1 with a KD of 3.34 nM, and in a cell-based co-culture assay, it blocked PD-1/PD-L1 interaction with an EC50 of 375 nM versus 2,075 nM for BMS-1016 [1]. An ester prodrug of L7 (L24) achieved oral bioavailability and demonstrated significant in vivo antitumor effects in syngeneic and PD-L1 humanized mouse models [1]. Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate serves as an entry point to this validated pharmacophore class. Note: This is class-level evidence; direct biological activity data for the ethyl ester itself is not reported.

Immuno-oncology PD-L1 Inhibitors Cancer Immunotherapy

Commercial Availability with Defined Purity Benchmarks for Reproducible Research

Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate is commercially supplied at defined purity specifications including 97% (LeYan) and 98% (MolCore), with the product designated as a pharmaceutical intermediate meeting ISO certification standards . Biosynth also lists this compound as a versatile small-molecule scaffold for research purposes . The 5-carboxylate regioisomer is available at 95% minimum purity from alternative suppliers .

Chemical Procurement Quality Control Reproducibility

Optimal Research and Industrial Application Scenarios for Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate


Scale-Up Synthesis of Isradipine (Calcium Channel Blocker) and Structural Analogs

The 4-carboxylate ethyl ester is the established precursor for the 4-carboxaldehyde intermediate used in the Hantzsch dihydropyridine cyclization to produce Isradipine, a clinically approved antihypertensive agent [1]. Process chemistry groups and CROs engaged in manufacturing Isradipine or developing dihydropyridine calcium channel modulator libraries should procure this specific regioisomer. The 5-carboxylate regioisomer is chemically incompatible with this synthetic route and will lead to synthetic failure if substituted.

Medicinal Chemistry PD-L1 Inhibitor Lead Optimization Programs

The benzofurazan scaffold has yielded PD-L1 inhibitors with single-digit nanomolar biochemical potency (IC50 1.8 nM for compound L7) and oral bioavailability in preclinical models [2]. Medicinal chemistry teams exploring novel PD-1/PD-L1 interaction inhibitors can employ this building block to access the validated benzo[c][1,2,5]oxadiazole pharmacophore for structure-activity relationship (SAR) campaigns. The 4-carboxylate ester provides a versatile handle for further derivatization to probe potency, selectivity, and pharmacokinetic properties.

Nitro Group Bioisostere Replacement in Lead Optimization

The 2,1,3-benzoxadiazole core is a well-established bioisostere of the nitro group, offering comparable electron-withdrawing effects with improved drug-like properties . Drug discovery teams seeking to replace nitro groups in lead compounds due to toxicity or metabolic instability concerns can use this building block to explore benzofurazan-based replacements. The computed LogP (1.4) and TPSA (65.2 Ų) suggest favorable passive permeability, and the absence of formal charges differentiates it from nitroaromatic alternatives.

Fluorescent Probe and Derivatization Reagent Development

The 4-substituted benzofurazan scaffold is the core structure of widely used fluorogenic reagents such as NBD-Cl (4-chloro-7-nitrobenzofurazan), which are employed for amine and thiol detection in HPLC and bioanalytical applications [3]. Researchers developing novel fluorescent derivatization reagents for carboxylic acids, amines, or thiols can utilize this 4-carboxylate ethyl ester as a starting material for further functionalization at the 7-position, a substitution pattern not accessible from the 5-carboxylate regioisomer.

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